molecular formula C22H16ClN3OS2 B5054869 N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide

Cat. No.: B5054869
M. Wt: 438.0 g/mol
InChI Key: XBMNNMQKRBAAKI-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride. The process can be summarized as follows:

    Formation of Benzothiazole Core: The initial step involves the cyclization of 2-mercaptoaniline with an acid chloride to form the benzothiazole core.

    Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Thioamide Formation: The final step involves the reaction of the substituted benzothiazole with thiourea to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antifungal agent. Its benzothiazole core is known for its biological activity.

    Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and nonlinear optical materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide
  • N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
  • N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide

Uniqueness

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide is unique due to the presence of both the benzothiazole and chlorobenzamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS2/c1-13-9-10-15(21-24-17-7-2-3-8-19(17)29-21)12-18(13)25-22(28)26-20(27)14-5-4-6-16(23)11-14/h2-12H,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMNNMQKRBAAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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